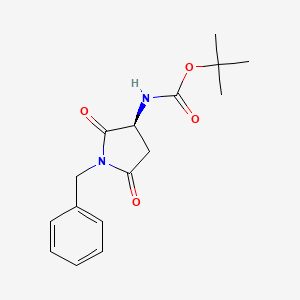

(S)-3-(N-Boc-amino)-N-benzylsuccinimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

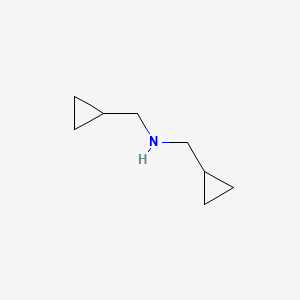

“(S)-3-(N-Boc-amino)-N-benzylsuccinimide” is a chemical compound that is likely used in the field of organic chemistry. The “Boc” in its name refers to a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amines .

Synthesis Analysis

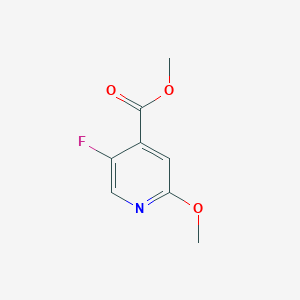

The synthesis of N-protected amino esters, such as “(S)-3-(N-Boc-amino)-N-benzylsuccinimide”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .Chemical Reactions Analysis

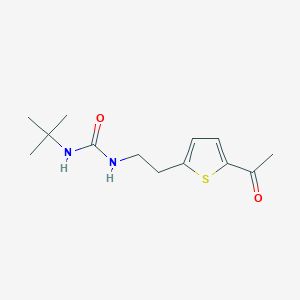

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . This reaction is often used in the synthesis of compounds like “(S)-3-(N-Boc-amino)-N-benzylsuccinimide”.Aplicaciones Científicas De Investigación

- Application : Researchers have explored using solid Brønsted acid catalysts for continuous N-Boc deprotection of amines. By employing H-BEA zeolite as the catalyst and tetrahydrofuran (THF) as the solvent, high yields of aromatic and aliphatic amines can be achieved in residence times of less than a minute at 140 °C. This continuous flow process enhances efficiency and productivity compared to batch methods .

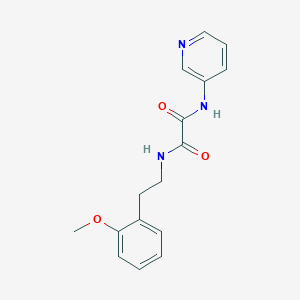

- Application : Covalently-linked face-to-face octadentate cyclen ligands, in combination with lanthanide ions (e.g., Eu(III)), specifically bind to chiral N-Boc-aspartate. This interaction enhances luminescence intensity at 615 nm, making it useful for chiral sensing .

Continuous N-Boc Deprotection of Amines

Chirality Sensing and Size Recognition

Direcciones Futuras

The use of N-Boc protected amino esters in organic synthesis is a well-established field, and research is ongoing to develop more efficient and selective methods for their synthesis . These compounds are likely to continue to play a key role in the development of new pharmaceuticals and other chemical products.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHHGIMPBSXCGK-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)

![6-(3,4-dimethylphenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2599298.png)

![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)